Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound, with its unique bromine and iodine substitutions, offers potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Cu(OAc)2-catalyzed reaction, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the halogenated positions, potentially replacing bromine or iodine with hydrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Dehalogenated indazole derivatives.
Substitution: Functionalized indazole derivatives with various substituents at the halogenated positions.
Wissenschaftliche Forschungsanwendungen
Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to proteins and enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromoindazole: Shares the bromine substitution but lacks the iodine atom, resulting in different chemical properties and reactivity.
6-Iodoindazole: Contains the iodine substitution but not the bromine, affecting its biological activity and applications.
Benzyl 5-bromo-1H-indazole-1-carboxylate: Similar structure but without the iodine atom, leading to variations in its chemical behavior.
Uniqueness: Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological interactions. This dual halogenation provides a versatile platform for further functionalization and exploration in various scientific fields .
Eigenschaften
Molekularformel |
C15H10BrIN2O2 |
---|---|
Molekulargewicht |
457.06 g/mol |
IUPAC-Name |
benzyl 5-bromo-6-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C15H10BrIN2O2/c16-12-6-11-8-18-19(14(11)7-13(12)17)15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
QLTQHVOIRIISAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)N2C3=CC(=C(C=C3C=N2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.